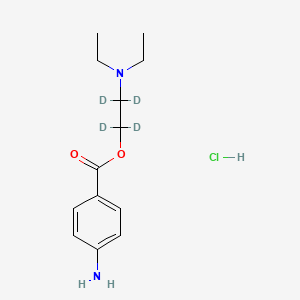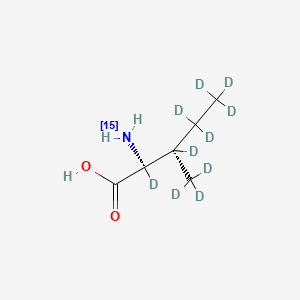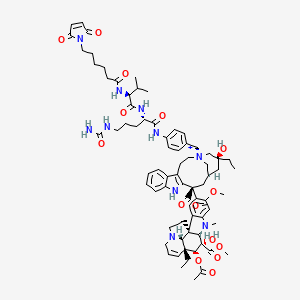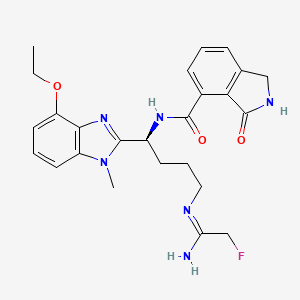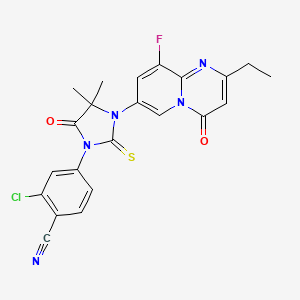
AR antagonist 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AR antagonist 2 is a second-generation androgen receptor antagonist. Androgen receptor antagonists are compounds that inhibit the action of androgens, which are male sex hormones. These antagonists are primarily used in the treatment of prostate cancer, a hormone-dependent malignancy. The development of second-generation androgen receptor antagonists, such as this compound, has significantly improved the survival rates of patients with prostate cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AR antagonist 2 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions
AR antagonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties. These derivatives are often studied to identify compounds with improved efficacy and reduced side effects .
科学的研究の応用
AR antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of androgen receptor antagonists.
Biology: Investigated for its effects on androgen receptor signaling pathways and its potential to inhibit the growth of prostate cancer cells.
Medicine: Clinically used to treat prostate cancer, particularly in cases where the disease has become resistant to first-generation androgen receptor antagonists.
Industry: Employed in the development of new therapeutic agents and in the study of drug resistance mechanisms.
作用機序
AR antagonist 2 exerts its effects by binding to the androgen receptor, thereby preventing the activation of androgen-responsive genes. This inhibition disrupts the androgen receptor signaling pathway, which is crucial for the growth and survival of prostate cancer cells. The compound’s molecular targets include the ligand-binding domain of the androgen receptor, and its action involves blocking the receptor’s interaction with androgens .
類似化合物との比較
Similar Compounds
Enzalutamide: A second-generation androgen receptor antagonist with a similar mechanism of action.
Apalutamide: Another second-generation antagonist used in the treatment of prostate cancer.
Darolutamide: Known for its unique structure and reduced central nervous system side effects compared to other antagonists.
Uniqueness
AR antagonist 2 is unique in its ability to overcome certain resistance mechanisms that limit the efficacy of other androgen receptor antagonists. Its structure allows for a high binding affinity to the androgen receptor, making it a potent inhibitor of androgen receptor signaling. Additionally, this compound has shown efficacy in preclinical models of castration-resistant prostate cancer, highlighting its potential as a valuable therapeutic agent .
特性
分子式 |
C22H17ClFN5O2S |
|---|---|
分子量 |
469.9 g/mol |
IUPAC名 |
2-chloro-4-[3-(2-ethyl-9-fluoro-4-oxopyrido[1,2-a]pyrimidin-7-yl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzonitrile |
InChI |
InChI=1S/C22H17ClFN5O2S/c1-4-13-7-18(30)27-11-15(9-17(24)19(27)26-13)29-21(32)28(20(31)22(29,2)3)14-6-5-12(10-25)16(23)8-14/h5-9,11H,4H2,1-3H3 |
InChIキー |
PPFZIPUXQJGMQZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=O)N2C=C(C=C(C2=N1)F)N3C(=S)N(C(=O)C3(C)C)C4=CC(=C(C=C4)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


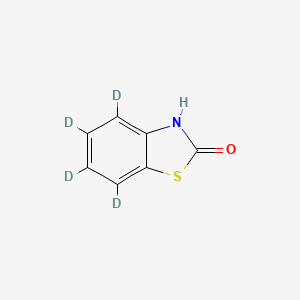
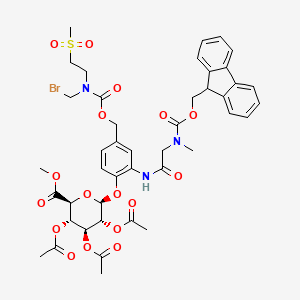
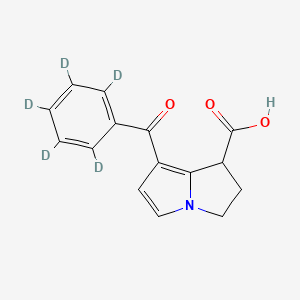
![sodium;[(3R,4R,5R,6S)-6-[[(2S,4S,5R,6S,13R,16S,18R)-4-acetyloxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-[(2R,3S,4R,5R,6S)-5-[(2R,3S,4R,5S)-4-[(2R,3S,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-3-yl] sulfate](/img/structure/B12426543.png)

![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12426555.png)
![disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate](/img/structure/B12426566.png)
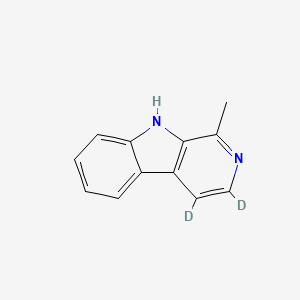
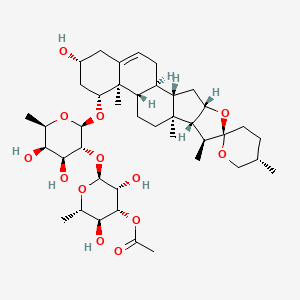
![(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B12426587.png)
